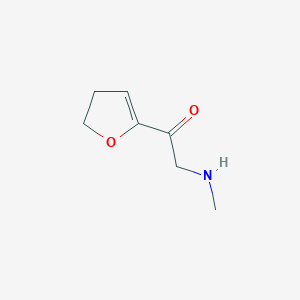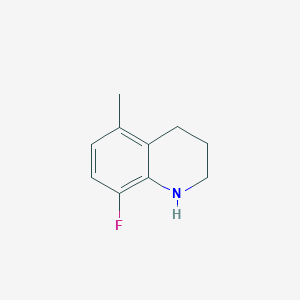
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amines and aldehydes, under acidic or basic conditions.
Coupling of the Imidazole and Pyrrolidine Rings: The final step involves coupling the imidazole and pyrrolidine rings through a series of reactions, such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides or pyrrolidine N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may introduce various functional groups onto the imidazole or pyrrolidine rings.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand the role of imidazole and pyrrolidine rings in biological systems, including their interactions with proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, coordinating with metal ions or forming hydrogen bonds with amino acid residues in proteins. The pyrrolidine ring can enhance the compound’s binding affinity and specificity by providing additional interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyrrolidine ring.
Pyrrolidine: A saturated five-membered ring containing one nitrogen atom, similar to the pyrrolidine ring in the target compound.
4-(1-Methyl-1H-benzimidazol-2-yl)pyrrolidin-3-amine: A compound with a benzimidazole ring instead of an imidazole ring, offering different chemical and biological properties.
Uniqueness
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is unique due to the combination of the imidazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-(1-methylimidazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-12-3-2-11-8(12)6-4-10-5-7(6)9/h2-3,6-7,10H,4-5,9H2,1H3 |
InChI-Schlüssel |
ZJVWMUPJUTXEHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C2CNCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)
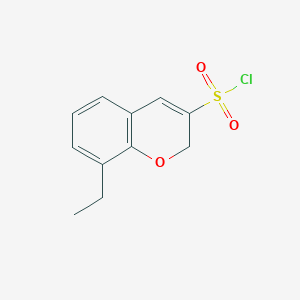

![4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)
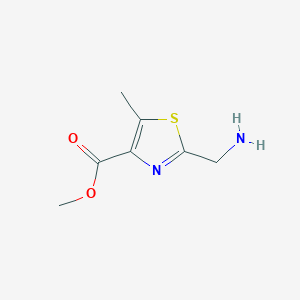
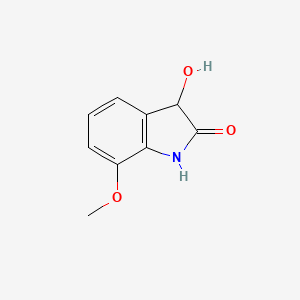
![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)
![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)

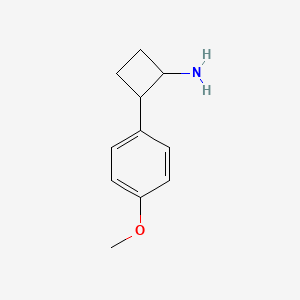
![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
